N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
This compound features a fused thieno[3,2-b]pyridine core substituted with a benzyl group at position 4, a 7-hydroxy moiety, a 5-oxo group, and a carboxamide linked to a benzodioxolylmethyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-20-19(22(27)24-11-15-6-7-17-18(10-15)30-13-29-17)23(28)25(16-8-9-31-21(16)20)12-14-4-2-1-3-5-14/h1-10,26H,11-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWCQWMMFOUWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic conditions.
Introduction of the Benzodioxole Moiety: This step involves the alkylation of the thieno[3,2-b]pyridine core with a benzodioxole-containing reagent, such as 2-(1,3-benzodioxol-5-yl)acetonitrile, in the presence of a base like sodium hydroxide.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable amine, such as benzylamine, under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the thieno[3,2-b]pyridine core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its antioxidant and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The benzodioxole moiety may also contribute to its antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to heterocyclic derivatives from and , focusing on core scaffolds, substituents, and functional groups:
Key Observations:
- Core Scaffolds: The target’s thieno[3,2-b]pyridine differs from thiazolo[3,2-a]pyrimidine (11a, 11b, ) and pyrimidoquinazoline (12) in heteroatom arrangement, affecting electronic properties and binding interactions.
- Substituents: The benzodioxolylmethyl group in the target enhances lipophilicity compared to methylfuran (11a, 11b, 12) or cyanophenyl (11b) groups.
- Functional Groups: The target’s hydroxy and carboxamide groups enable stronger hydrogen bonding vs.
Physicochemical Properties
- Hydrogen Bonding: The target’s hydroxy and carboxamide groups may form more extensive hydrogen-bonding networks than carbonitriles or esters, as suggested by graph-set analysis in . This could stabilize crystal lattices, increasing melting points .
- Solubility: The benzodioxole and benzyl groups may reduce aqueous solubility relative to carboxy-substituted analogs (), but the hydroxy group could mitigate this through polar interactions.
Spectroscopic and Crystallographic Data
- IR/NMR: The target’s hydroxy group would show a broad IR peak near 3200–3500 cm⁻¹, distinct from carbonitrile stretches (~2220 cm⁻¹) in 11a/b. The benzodioxole methylene protons would resonate at δ ~4.8–5.2 in ^1^H NMR .
- Crystallography: If analyzed via SHELX () or ORTEP-3 (), the target’s structure would highlight hydrogen-bonding motifs critical for supramolecular assembly .
Research Implications
The target compound’s unique combination of hydrogen-bond donors (hydroxy, carboxamide) and lipophilic groups positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors requiring dual polar/apolar interactions. Further studies should explore its synthesis optimization (e.g., improving yields beyond ~60%) and crystallographic characterization to validate hydrogen-bonding patterns .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₃₈H₄₅N₃O₉S
- Molecular Weight : 705.84 g/mol
- IUPAC Name : N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-thieno[3,2-b]pyridine-6-carboxamide
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
1. Anticancer Activity
Research indicates that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The half-maximal inhibitory concentration (IC50) values were approximately 0.3 µM and 1.2 µM, respectively, indicating significant potency in inhibiting cell growth through mechanisms such as apoptosis and cell cycle arrest.
2. Anti-inflammatory Effects
In vitro studies suggest that the compound can reduce inflammation markers in various models. It appears to inhibit the activation of NF-kB and related pathways, which are crucial in inflammatory responses.
3. Neuroprotective Properties
Preliminary studies have indicated potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound may modulate pathways involved in neuronal survival and apoptosis.
The biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-thieno[3,2-b]pyridine-6-carboxamide is attributed to several mechanisms:
Inhibition of Key Enzymes
The compound acts as an inhibitor for various kinases involved in cancer progression and inflammation pathways. For example, it inhibits MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and downstream signaling pathways associated with cell growth and survival.
Modulation of Receptor Activity
It may also interact with G protein-coupled receptors (GPCRs), influencing intracellular calcium levels and other signaling cascades that affect cellular responses.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways. The results highlighted a significant increase in caspase activity in treated cells compared to controls.
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50/EC50 | Mechanism |
|---|---|---|---|
| Anticancer | MV4-11 | 0.3 µM | MEK/ERK pathway inhibition |
| Anticancer | MOLM13 | 1.2 µM | Apoptosis induction |
| Anti-inflammatory | LPS-induced model | N/A | NF-kB pathway inhibition |
| Neuroprotection | Neuronal cell line | N/A | Oxidative stress modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
